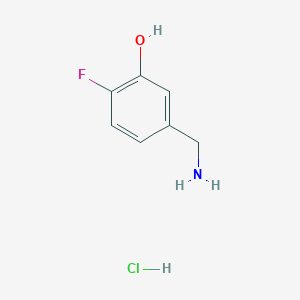

5-(aminomethyl)-2-fluorophenol hydrochloride

Overview

Description

5-(Aminomethyl)-2-fluorophenol hydrochloride (5-AMFP-HCl) is a synthetic chemical compound that is used in a variety of scientific and research applications. It is a white crystalline powder with a molecular weight of 211.58 g/mol and a melting point of 155-157°C. 5-AMFP-HCl is a versatile compound that is used in a variety of laboratory experiments, including synthesis, biochemical and physiological studies, and neurological research.

Scientific Research Applications

Biopolymers

5-(Aminomethyl)-2-fluorophenol hydrochloride: has potential applications in the synthesis of biopolymers. It can be transformed into 5-(aminomethyl)-2-furancarboxylic acid (AMFC) , which serves as a promising monomer . This conversion is typically achieved through a two-step process involving aerial oxidation followed by reductive amination . AMFC-based biopolymers could offer a sustainable alternative to traditional petroleum-based plastics, contributing to the development of eco-friendly materials.

Biofuels

The compound is also relevant in the context of biofuels. It can be involved in the synthesis of furfurylamines from biomass-derived furfurals . These furfurylamines are valuable as they can serve as intermediates for the production of biofuels and chemicals, thus playing a role in the utilization of renewable resources for energy production.

Renewable Chemicals

In the realm of renewable chemicals, 5-(Aminomethyl)-2-fluorophenol hydrochloride can contribute to the valorization of biomass-derived compounds. It can be part of catalytic processes that convert biomass into valuable chemicals, such as fuel additives and solvents . This aligns with the principles of green chemistry, emphasizing the use of eco-friendly reagents and reaction conditions.

Synthetic Organic Chemistry

This compound finds its application in synthetic organic chemistry, where it can be used as a building block for complex molecules. Its reactivity patterns allow for the synthesis of structurally diverse chemicals with targeted applications . It exemplifies the role of synthetic organic chemistry in converting biomass to materials with desirable properties.

Green Chemistry

5-(Aminomethyl)-2-fluorophenol hydrochloride: is instrumental in green chemistry applications. It can be involved in processes that minimize the generation of hazardous substances and utilize renewable feedstocks . Its use in catalysis and biomass conversion highlights the sustainable approach to chemical synthesis.

Catalysis

The compound’s role in catalysis is significant, particularly in the sustainable amination of bio-based alcohols by hydrogen borrowing catalysis . This methodology forms only water as a by-product, providing a green pathway to synthesize amines, which have a broad spectrum of applications.

Biomass Conversion

Lastly, 5-(Aminomethyl)-2-fluorophenol hydrochloride can be part of the biomass conversion process. It can be used in the transformation of biomass into 5-hydroxymethylfurfural (5-HMF) , a valuable platform chemical for producing a variety of chemicals and fuels . This conversion process is integral to the biorefinery concept, where biomass is the primary raw material.

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as aminolevulinic acid (ala), are known to be precursors for the biosynthesis of tetrapyrrole compounds, including chlorophyll, heme, and vitamin b12 . These compounds play crucial roles in various biological processes, including oxygen transport and photosynthesis.

Mode of Action

In the case of ala, it is metabolized to protoporphyrin ix (ppix) preferentially in cancer cells, leading to their fluorescence under specific light wavelengths . This fluorescence aids surgeons in real-time identification and precise removal of cancerous tissue .

Biochemical Pathways

Ala, a similar compound, is known to be involved in the synthesis of tetrapyrrole compounds via the c4 and c5 pathways . These pathways are crucial for the production of important biological molecules such as chlorophyll and heme .

Result of Action

Ala, a similar compound, is known to enhance some key physiological and biochemical processes in plants such as photosynthesis, nutrient uptake, antioxidant characteristics, and osmotic equilibrium .

Action Environment

It’s worth noting that the effectiveness of similar compounds can be influenced by various factors, including ph, temperature, and the presence of other substances in the environment .

properties

IUPAC Name |

5-(aminomethyl)-2-fluorophenol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO.ClH/c8-6-2-1-5(4-9)3-7(6)10;/h1-3,10H,4,9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBLGDPLYSQHYOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)O)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Aminomethyl)-2-fluorophenol hydrochloride | |

CAS RN |

2044704-82-5 | |

| Record name | Phenol, 5-(aminomethyl)-2-fluoro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2044704-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(aminomethyl)-2-fluorophenol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 3-[(cyclopropylmethyl)amino]piperidine-1-carboxylate](/img/no-structure.png)